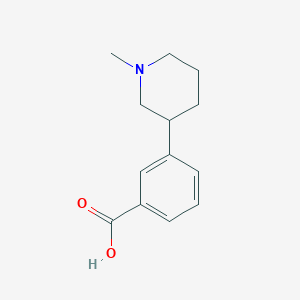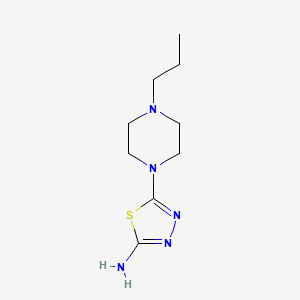![molecular formula C19H30N2 B1386903 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine CAS No. 1171669-25-2](/img/structure/B1386903.png)
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
説明
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine (CBTQ) is an organic compound with a wide range of applications in scientific research. It is a cyclic amine with a quinoline ring and a butyl side chain, and has been studied for its potential use in medicinal chemistry and drug discovery. CBTQ has been used in a variety of laboratory experiments, including those involving drug synthesis, enzymatic reactions, and cell culture. CBTQ has a number of advantages and limitations that must be taken into account when considering its use in research.
科学的研究の応用
Phosphodiesterase III A Inhibition
The compound is an impurity of Cilostazol, which is known to inhibit phosphodiesterase III A (PDE3A). This inhibition has potential applications in treating various cardiovascular diseases due to its antithrombotic, vasodilatory, and cardiotonic properties .
Adenosine Uptake Inhibition
In addition to PDE3A inhibition, the compound may also inhibit adenosine uptake. This could have implications for conditions where modulation of adenosine levels is beneficial, such as ischemic injuries or certain neurological disorders .
Antimitogenic Properties
The compound has demonstrated antimitogenic properties, which could be useful in research related to cell proliferation and cancer therapy. Antimitogenic agents can help in studying cell cycle regulation and potentially in developing treatments that target abnormal cell growth .
Electrochemical Applications
While not directly related to the compound , research on similar quinoline derivatives has been conducted in the field of electrochemistry. These studies focus on the synthesis and application of materials with unique electrochemical properties for energy storage and conversion .
Proteomics Research
The compound may be used in proteomics research as a reference or a standard due to its defined structure and properties. This can aid in identifying and quantifying proteins in complex biological samples .
Clinical Research Translational Applications
Though not specific to this compound, advancements in mass spectrometry technology have enabled the translation of basic science discoveries into clinical applications. Compounds like this one could be analyzed for their potential roles in human health improvement through such technologies .
ChemicalBook Santa Cruz Biotechnology Inorganic Chemistry Frontiers Review-type Articles Thermo Fisher Scientific
特性
IUPAC Name |
N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-2-3-12-21-13-6-7-17-14-16(10-11-19(17)21)15-20-18-8-4-5-9-18/h10-11,14,18,20H,2-9,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPVSIJNHICFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)
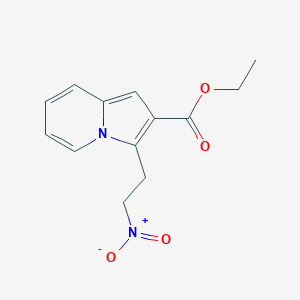
![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)

![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
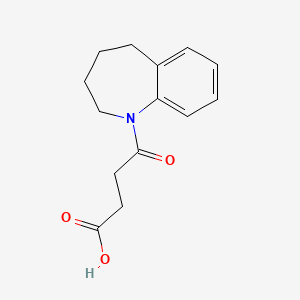
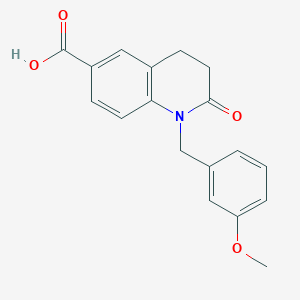
![4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid](/img/structure/B1386834.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)
![7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid](/img/structure/B1386838.png)
